molecular formula C21H19NO4 B13545697 (1R,5R)-3-(9H-Fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid

(1R,5R)-3-(9H-Fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid

Cat. No.: B13545697
M. Wt: 349.4 g/mol
InChI Key: BYDTZRWAEAVMFE-ZSEKCTLFSA-N
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Description

This compound is a bicyclic amino acid derivative featuring a 3-azabicyclo[3.1.0]hexane core, an Fmoc (9-fluorenylmethoxycarbonyl) protecting group, and a carboxylic acid functionality. Its molecular formula is C21H19NO4, with a molecular weight of ~349.38–363.42 g/mol (depending on stereochemistry) . The Fmoc group is widely used in peptide synthesis for temporary amine protection due to its stability under basic conditions and ease of removal via piperidine. The bicyclo[3.1.0]hexane structure imports conformational rigidity, making it valuable in drug design and asymmetric catalysis .

Properties

Molecular Formula

C21H19NO4

Molecular Weight

349.4 g/mol

IUPAC Name

(1R,5R)-3-(9H-fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid

InChI

InChI=1S/C21H19NO4/c23-19(24)21-9-13(21)10-22(12-21)20(25)26-11-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,13,18H,9-12H2,(H,23,24)/t13-,21-/m0/s1

InChI Key

BYDTZRWAEAVMFE-ZSEKCTLFSA-N

Isomeric SMILES

C1[C@@H]2[C@]1(CN(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O

Canonical SMILES

C1C2C1(CN(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Strategies for (1R,5R)-3-(9H-Fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid

General Synthetic Route

The synthesis typically involves the following key steps:

  • Construction of the azabicyclo[3.1.0]hexane core via cyclization reactions starting from amino acid derivatives or glutamic acid analogs.
  • Introduction of the fluorenylmethoxycarbonyl (Fmoc) protecting group on the nitrogen atom.
  • Functional group transformations to install the carboxylic acid moiety at the 1-position of the bicyclic scaffold.
  • Purification and stereochemical resolution to obtain the (1R,5R) enantiomer.

Detailed Preparation Methods

Starting Material Preparation and Cyclization
  • The bicyclic core is synthesized from glutamic acid derivatives through a sequence involving amino protection, catalytic cyclization using 4-dimethylaminopyridine, reduction, dehydration to form an alkene intermediate, and an asymmetric Simmons-Smith cyclopropanation reaction to establish the bicyclic ring system with defined stereochemistry.
  • The cyclization step is catalyzed by 4-dimethylaminopyridine (DMAP) under controlled stoichiometric ratios, achieving yields up to 82% for key intermediates.
  • The Simmons-Smith reaction conditions are optimized to favor the cis/trans ratio of the bicyclic product, with the best ratio of 6:1 obtained after approximately 19.5 hours of reaction time.
Introduction of the Fmoc Protecting Group
  • The nitrogen atom of the azabicyclo[3.1.0]hexane ring is protected by reaction with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) under basic conditions, typically using a mild base such as sodium carbonate or triethylamine in an organic solvent like acetone or dichloromethane.
  • This step enhances the compound’s stability and solubility in organic solvents, facilitating subsequent purification and handling.
Carboxylic Acid Formation and Purification
  • The carboxylic acid functionality at the 1-position is introduced or revealed by hydrolysis of ester intermediates using lithium hydroxide or potassium hydroxide in mixed solvents such as tetrahydrofuran, methanol, and water at ambient or slightly elevated temperatures.
  • Hydrolysis is typically carried out for 2–3 hours, followed by acidification with hydrochloric acid, extraction, drying over sodium sulfate or magnesium sulfate, and concentration under reduced pressure to yield the free acid.
  • Crystallization from diisopropyl ether/n-hexane or similar solvent systems is employed to obtain pure crystalline material with well-defined stereochemistry.

Data Table: Summary of Key Reaction Conditions and Yields

Step Reagents/Conditions Solvent(s) Temperature Time Yield (%) Notes
DMAP Catalyzed Cyclization DMAP, di-tert-butyl dicarbonate, pyridine Not specified Ambient Variable 82 Optimized molar ratios for high yield
Simmons-Smith Cyclopropanation Diiodomethane, Zn(Cu), asymmetric conditions Not specified Ambient ~19.5 hours 30 (overall) Cis/trans ratio ~6:1
Fmoc Protection Fmoc-Cl, base (Na2CO3 or Et3N) Acetone or DCM Room temperature Few hours High Protects nitrogen, improves stability
Ester Hydrolysis LiOH or KOH THF/MeOH/H2O mixtures 20–25 °C 2–3 hours 85–95 Followed by acidification and extraction
Crystallization Diisopropyl ether/n-hexane - Ambient - Purification Yields pure colorless crystals

Analytical and Characterization Data

  • The intermediates and final product are characterized by proton nuclear magnetic resonance and carbon-13 nuclear magnetic resonance spectroscopy to confirm structure and stereochemistry.
  • Mass spectrometry (electrospray ionization) confirms molecular weight and purity, with typical m/z values consistent with the molecular formula C21H19NO4.
  • X-ray diffraction analysis has been used to confirm the stereochemistry of related bicyclic intermediates, supporting the assignment of the (1R,5R) configuration in the final compound.

Research Findings and Notes on Preparation

  • The asymmetric synthesis approach starting from glutamic acid derivatives provides a stereoselective route to the bicyclic core, critical for obtaining the desired (1R,5R) stereochemistry.
  • The use of DMAP as a catalyst in the cyclization step is crucial for achieving high yields and selectivity.
  • The Simmons-Smith reaction, while effective, requires careful control of reaction time to optimize the cis/trans ratio of the bicyclic system.
  • Fmoc protection is a standard and effective method to stabilize the nitrogen functionality for further synthetic manipulations or biological applications.
  • Hydrolysis conditions must be carefully controlled to avoid racemization or decomposition of the bicyclic acid.
  • The overall yield from glutamic acid to the final Fmoc-protected bicyclic acid is moderate (~30%), reflecting the complexity of the synthetic sequence and stereochemical demands.

Chemical Reactions Analysis

Types of Reactions

(1R,5R)-3-(9H-Fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, are optimized based on the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

(1R,5R)-3-(9H-Fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound’s unique structure makes it useful in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism by which (1R,5R)-3-(9H-Fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets are subjects of ongoing research.

Biological Activity

(1R,5R)-3-(9H-Fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid is a complex organic compound known for its unique bicyclic structure and diverse applications in scientific research. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound features a bicyclic framework with a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is critical for its reactivity and interaction with biological targets. The IUPAC name is (1R,5R)-3-(((9H-fluoren-9-yl)methoxy)carbonyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid, and its molecular formula is C21H19NO4.

Key Characteristics

PropertyValue
Molecular Weight349.39 g/mol
Purity95%
CAS Number2381048-87-7

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes or receptors in biological systems. The unique structural features enable the compound to modulate the activity of these targets, leading to various pharmacological effects.

Interaction with Biological Targets

Studies suggest that this compound may act as an inhibitor or modulator of specific enzyme pathways, although detailed mechanisms remain to be fully elucidated. The interactions often involve hydrogen bonding and hydrophobic interactions due to the presence of the fluorenyl group.

Biological Activity Studies

Research has demonstrated various biological activities associated with this compound, including:

Antimicrobial Activity : Preliminary studies indicate that the compound exhibits significant antimicrobial properties against certain bacterial strains, suggesting potential applications in developing new antibiotics.

Enzyme Inhibition : The compound has shown promise as an inhibitor of key enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.

Neuroprotective Effects : Some studies have hinted at neuroprotective properties, possibly through modulation of neurotransmitter systems or reduction of oxidative stress.

Case Study 1: Antimicrobial Properties

In a study published by RSC Advances, this compound was tested against various strains of bacteria, including E. coli and Staphylococcus aureus. Results indicated a notable reduction in bacterial growth at certain concentrations, highlighting its potential as an antimicrobial agent .

Case Study 2: Enzyme Modulation

Another investigation focused on the compound's ability to inhibit specific enzymes linked to metabolic syndromes. The findings revealed that it effectively reduced enzyme activity in vitro, suggesting further exploration for therapeutic applications in metabolic diseases .

Comparison with Similar Compounds

Stereochemical Variants

  • (1S,5R)-3-Fmoc-3-azabicyclo[3.1.0]hexane-1-carboxylic Acid (CID 121604462): Shares the same molecular formula (C21H19NO4) but differs in stereochemistry at the 1-position. Key difference: Enantiomeric properties may lead to divergent pharmacokinetic profiles.

Bicyclo Ring Size Variations

  • (1R,5R,6R)-3-Fmoc-3-azabicyclo[3.2.0]heptane-6-carboxylic Acid: Molecular formula: C22H21NO4 (larger bicyclo[3.2.0] ring). Increased ring size enhances steric bulk, which could reduce solubility but improve metabolic stability . Key difference: Altered ring geometry impacts ligand-receptor interactions.

Alternative Protecting Groups

  • (1R,5R)-3-Boc-3-azabicyclo[3.1.0]hexane-1-carboxylic Acid (CAS 1165450-63-4): Molecular formula: C11H17NO4; molecular weight: 227.26 g/mol. The tert-butoxycarbonyl (Boc) group replaces Fmoc, offering acid-labile protection. Key difference: Boc is removed under acidic conditions (e.g., TFA), whereas Fmoc requires base (e.g., piperidine). Boc derivatives are less bulky, enhancing solubility in nonpolar solvents .
  • (1R,5S,6R)-3-Boc-3-azabicyclo[3.1.0]hexane-6-carboxylic Acid (CAS 927679-54-7):
    • Stereochemical divergence at the 5- and 6-positions influences conformational flexibility.
    • Applications: Intermediate in synthesizing rigid peptidomimetics .

Functional Group Modifications

  • Ethyl (1R,5S,6R)-3-azabicyclo[3.1.0]hexane-6-carboxylate: Lacks the Fmoc group; contains an ester instead of a carboxylic acid. Molecular formula: C9H13NO2. Key difference: The ester group increases lipophilicity, making it suitable for prodrug strategies .
  • Sodium (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate :
    • Features a dimethyl-substituted bicyclo core and a sodium carboxylate salt.
    • Applications: Used in metal-catalyzed reactions due to enhanced solubility in aqueous media .

Complex Derivatives with Additional Substituents

  • 2-[(3R)-3-Fmoc-amino-pentanoyl]-4-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylic Acid (CAS 2171172-24-8): Molecular formula: C27H30N2O5; molecular weight: 462.5 g/mol. Incorporates a methyl group and a pentanoyl side chain, increasing steric bulk and hydrophobicity. Key difference: Extended side chains may enhance target specificity in enzyme inhibition .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Protecting Group Key Features Applications
(1R,5R)-3-Fmoc-3-azabicyclo[3.1.0]hexane-1-carboxylic acid C21H19NO4 349.38–363.42 Fmoc Rigid bicyclic core Peptide synthesis, drug intermediates
(1S,5R)-3-Fmoc-3-azabicyclo[3.1.0]hexane-1-carboxylic acid C21H19NO4 349.38 Fmoc Enantiomeric variant Stereochemical studies
(1R,5R)-3-Boc-3-azabicyclo[3.1.0]hexane-1-carboxylic acid C11H17NO4 227.26 Boc Acid-labile protection Solid-phase synthesis
Ethyl (1R,5S,6R)-3-azabicyclo[3.1.0]hexane-6-carboxylate C9H13NO2 167.21 None Ester functionality Prodrug development
2-[(3R)-3-Fmoc-amino-pentanoyl]-4-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid C27H30N2O5 462.5 Fmoc Extended side chain, methyl substitution Targeted enzyme inhibition

Q & A

Q. What are the key physicochemical properties of (1R,5R)-3-(9H-Fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid, and how are they experimentally determined?

  • Methodological Answer : The compound’s molecular formula is C₂₁H₁₉NO₄ (molecular weight: 349.38 g/mol ) . Key properties include:
  • Purity : Assessed via HPLC or LC-MS, optimized for retention time and peak symmetry.
  • Solubility : Typically soluble in polar aprotic solvents (e.g., DMF, DMSO) but insoluble in water.
  • Stability : Sensitive to acidic/basic conditions due to the Fmoc group; stability studies require pH-controlled environments and temperature monitoring .
  • Stereochemistry : Confirmed via X-ray crystallography or NOESY NMR to validate the (1R,5R) configuration .

Q. What synthetic routes are commonly employed for this compound, and how are reaction conditions optimized?

  • Methodological Answer : Synthesis involves multi-step organic reactions:

Cyclization : Precursors with azabicyclo[3.1.0]hexane cores are cyclized using strong bases (e.g., NaH) or acids (e.g., TFA) under inert atmospheres .

Fmoc Protection : The 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group is introduced via carbodiimide-mediated coupling (e.g., EDC/HOBt) in anhydrous DCM .

  • Optimization : Yield and selectivity depend on solvent choice (e.g., THF for low-temperature reactions), catalyst loading, and reaction time. TLC and mass spectrometry monitor intermediate formation .

Q. How is the compound purified and characterized post-synthesis?

  • Methodological Answer :
  • Purification : Flash chromatography (silica gel, gradient elution with ethyl acetate/hexane) or preparative HPLC .
  • Characterization :
  • NMR : ¹H/¹³C NMR confirms bicyclic structure and Fmoc group integration (e.g., aromatic protons at δ 7.2–7.8 ppm) .
  • HRMS : Validates molecular ion peaks (e.g., [M+H]⁺ at m/z 350.139) .
  • IR Spectroscopy : Identifies carboxylic acid (C=O stretch ~1700 cm⁻¹) and Fmoc carbonyl groups .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the compound’s reactivity or biological interactions?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculates electrostatic potential surfaces to predict nucleophilic/electrophilic sites on the bicyclic core. For example, the carboxylic acid group’s pKa (~4.5) is modeled to assess ionization in physiological conditions .
  • Molecular Docking : Screens against protein targets (e.g., enzymes) using software like AutoDock Vina. The Fmoc group’s hydrophobicity may influence binding to hydrophobic pockets .
  • Contradiction Analysis : Discrepancies between computational predictions and experimental IC₅₀ values require reevaluation of force fields or solvation models .

Q. What strategies resolve discrepancies in spectroscopic data during structural elucidation?

  • Methodological Answer :
  • Case Example : If NMR signals for the azabicyclo[3.1.0]hexane protons overlap, use 2D NMR (COSY, HSQC) to assign coupling patterns .
  • X-ray Crystallography : Resolves ambiguous stereochemistry; the bicyclo[3.1.0]hexane’s puckering angle and Fmoc orientation are critical .
  • Isotopic Labeling : ¹³C-labeled intermediates trace carbon connectivity in complex spectra .

Q. How to design experiments to evaluate the compound’s potential as a enzyme inhibitor or prodrug?

  • Methodological Answer :
  • Enzyme Assays : Test inhibition kinetics (e.g., Michaelis-Menten plots) against serine proteases or kinases. The bicyclic core may mimic transition states .
  • Prodrug Activation : Hydrolyze the Fmoc group under physiological pH (e.g., pH 7.4 buffer) and monitor release of active metabolites via LC-MS .
  • Toxicity Screening : Use cell viability assays (MTT) in HEK293 or HepG2 cells to assess cytotoxicity thresholds .

Data Contradiction and Validation

Q. How to address conflicting reports on the compound’s stability under basic conditions?

  • Methodological Answer :
  • Controlled Degradation Studies : Expose the compound to varying pH (8–12) and quantify decomposition via HPLC. The Fmoc group is labile above pH 10, requiring stabilization with scavengers (e.g., piperidine) .
  • Kinetic Analysis : Plot degradation half-life (t₁/₂) vs. pH to identify optimal storage conditions .

Comparative Analysis

Q. How does this compound’s reactivity differ from non-Fmoc-protected analogs?

  • Methodological Answer :
  • Reactivity : The Fmoc group enhances solubility in organic solvents but reduces nucleophilicity at the nitrogen. Deprotection (e.g., with 20% piperidine/DMF) regenerates the free amine for further functionalization .
  • Comparative Data :
PropertyFmoc-ProtectedNon-Protected
Solubility in DMFHighModerate
Stability in AcidLowHigh
Reactivity with EDCLow (protected)High
Source:

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